molecular formula C20H22N2OS B11658563 N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B11658563
M. Wt: 338.5 g/mol
InChI Key: WQYFYKIQHJQKML-UHFFFAOYSA-N
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Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: is a synthetic organic compound with the molecular formula C24H30N2OS It is characterized by the presence of a benzamide group attached to a benzothiophene ring, which is further substituted with a tert-butyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl chloride and a strong base such as sodium hydride.

    Addition of the Cyano Group: The cyano group is added through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

    Formation of the Benzamide Group: The final step involves the coupling of the benzothiophene derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The benzamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Drug Development: It is explored as a lead compound in the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry:

    Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: The compound is explored for its potential use in agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-thiophenecarboxamide
  • N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methylphenyl)amino]acetamide

Uniqueness: N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the cyano group contributes to its reactivity and potential as a pharmacophore.

Properties

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C20H22N2OS/c1-20(2,3)14-9-10-15-16(12-21)19(24-17(15)11-14)22-18(23)13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3,(H,22,23)

InChI Key

WQYFYKIQHJQKML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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